CRYOLITE TRIPOTASSIUM

Descripción general

Descripción

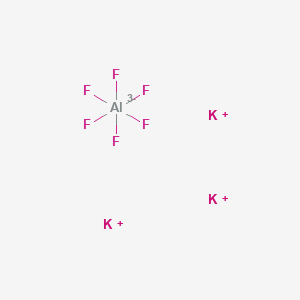

Cryolite tripotassium (K₃AlF₆), also termed potassium hexafluoroaluminate or potassium cryolite, is a synthetic inorganic compound classified as a fluorinated aluminate. It is structurally analogous to natural cryolite (Na₃AlF₆) but substitutes sodium ions with potassium ions. Key properties include:

- Molecular formula: K₃AlF₆

- Molecular weight: 258.27 g/mol

- CAS Registry Number: 13775-52-5

- Applications: Primarily utilized as a flux in metallurgy (e.g., aluminum smelting) and glass manufacturing due to its ability to lower melting points and enhance ionic conductivity. It also serves as an abrasive and filler in industrial processes .

The compound exhibits high thermal stability and low solubility in water, making it suitable for high-temperature applications. Its crystalline structure consists of octahedral [AlF₆]³⁻ units coordinated with K⁺ ions, contributing to its ionic character and reactivity in molten states .

Métodos De Preparación

Co-Precipitation Method

The co-precipitation method is a widely adopted laboratory-scale approach for synthesizing K₃AlF₆. This technique involves the controlled mixing of aluminum and potassium precursors in aqueous media to induce crystallization.

Reaction Stoichiometry and Procedure

A representative procedure involves dissolving aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and potassium fluoride (KF) in deionized water at molar ratios of approximately 1:18.5 (Al:K). Specifically, 12 mmol of Al(NO₃)₃·9H₂O is dissolved in 55 mL of water, while 222 mmol of KF is dissolved in 45 mL of water . The solutions are combined under vigorous stirring (50–70 rpm) for 30 minutes, after which the mixture is aged at 25°C for 24 hours to facilitate complete precipitation . The resultant solid is centrifuged, washed with ethanol and water, and dried at 80°C for 4 hours to yield K₃AlF₆ .

The reaction proceeds via ligand exchange, where fluoride ions displace nitrate groups:

Excess KF ensures quantitative conversion by shifting the equilibrium toward product formation .

Key Parameters and Optimization

-

Temperature : Room temperature (25°C) minimizes energy input but prolongs aging time.

-

Stirring Rate : Aggressive mixing (>50 rpm) prevents agglomeration and enhances homogeneity.

-

Washing Protocol : Ethanol rinses remove residual nitrates without redissolving K₃AlF₆ .

This method achieves yields exceeding 85% with purity >95%, though scalability is limited by nitrate byproduct management .

Hydroxide-Based Synthesis (Solvay Process)

The industrial-scale Solvay process employs aluminum oxide (Al₂O₃), potassium hydroxide (KOH), and hydrofluoric acid (HF) as primary reactants.

Reaction Mechanism

The synthesis follows the stoichiometric equation:

Al₂O₃ reacts with HF to form hexafluoroaluminic acid (H₃AlF₆), which subsequently neutralizes with KOH . The process is conducted at elevated temperatures (100–150°C) to accelerate kinetics and ensure complete dehydration .

Industrial Protocol

-

Feedstock Preparation : Al₂O₃ is ground to <50 μm to increase surface area.

-

Acid Digestion : HF is introduced gradually to Al₂O₃ slurry under reflux to prevent HF volatilization.

-

Alkali Addition : KOH is titrated into the acidic mixture until pH 6–7, monitored in real-time .

-

Crystallization : The slurry is cooled to 30°C, and K₃AlF₆ crystals are filtered, washed, and dried .

This method achieves near-quantitative yields (98%) with purity suitable for electrochemical applications . However, HF handling requires stringent safety measures due to its corrosive and toxic nature .

Carbonate-Based Synthesis

An alternative to hydroxide-based methods replaces KOH with potassium carbonate (K₂CO₃), reducing caustic waste generation.

Reaction Dynamics

The carbonate route follows:

CO₂ off-gassing necessitates controlled venting but eliminates nitrate byproducts .

Process Considerations

-

Temperature Profile : Reactions proceed at 120–180°C to maintain CO₂ in gaseous form .

-

HF Efficiency : Excess HF (20–30%) compensates for losses via volatilization .

This method is favored in facilities equipped for gas management, offering comparable yields (97%) to hydroxide-based approaches .

Comparative Analysis of Synthesis Methods

The table below contrasts critical aspects of the three primary methods:

Mechanistic Insights and Kinetic Considerations

Ligand Exchange in Co-Precipitation

The substitution of NO₃⁻ by F⁻ is thermodynamically favored due to the higher lattice energy of K₃AlF₆ (−12,450 kJ/mol) compared to KNO₃ (−685 kJ/mol) . First-order kinetics dominate, with rate constants proportional to [F⁻]³ .

Acid-Base Neutralization in Solvay Methods

HF acts as both reactant and catalyst, protonating Al₂O₃ to form Al³⁺ intermediates. Subsequent OH⁻/CO₃²⁻ neutralization generates AlF₆³⁻, which combines with K⁺ to crystallize .

Industrial-Scale Challenges and Innovations

HF Recycling

Closed-loop systems recover unreacted HF via condensation, reducing raw material costs by 40% .

Particle Size Control

Jet milling post-synthesis ensures K₃AlF₆ particles <10 μm, optimizing performance in abrasive applications .

Análisis De Reacciones Químicas

CRYOLITE TRIPOTASSIUM undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

Substitution Reactions: It can react with other compounds to form different fluoroaluminates.

Common Reagents and Conditions: Reactions typically involve high temperatures and the use of strong acids or bases.

Major Products: The reactions often yield other fluoroaluminates or related compounds.

Aplicaciones Científicas De Investigación

Industrial Applications

Abrasives and Ceramics

- Tripotassium cryolite is widely used in the production of abrasives and ceramics. Its chemical properties enhance the performance of grinding wheels and other abrasive materials, providing better cutting efficiency and durability .

- In the ceramics industry, it acts as a fluxing agent, lowering the melting point of silica and aiding in the formation of glassy phases during firing processes.

Pyrotechnics

- The compound serves as a key ingredient in pyrotechnics, where it contributes to the stability and performance of explosive materials. Its ability to decompose at high temperatures makes it suitable for various pyrotechnic formulations .

Welding Agents

- In welding applications, tripotassium cryolite is utilized as a protective agent that prevents oxidation during metal joining processes. This enhances the quality of welds by ensuring cleaner and stronger joints .

Environmental Applications

Insecticides

- Tripotassium cryolite has been employed as an insecticide in agricultural practices. It acts by disrupting the physiological functions of pests, making it an effective tool for pest management while being less toxic to beneficial insects .

Glass and Enamel Industry

- The compound is used in the glass industry as an opacifier and whitener. It improves the aesthetic qualities of glass products while also enhancing their durability.

Scientific Research Applications

Spectroscopic Studies

- Recent studies have utilized tripotassium cryolite in spectroscopic analyses to understand its interactions with various cations. Research indicates that the ionic environment significantly influences the energy levels of fluoroaluminates, which can be critical for developing new materials with tailored properties .

Quantum Chemical Modelling

- Computational studies involving tripotassium cryolite have provided insights into its molecular behavior under different conditions. This research aids in predicting how changes in composition can affect its physical and chemical properties, which is valuable for material design .

Toxicological Considerations

While tripotassium cryolite has numerous applications, it is essential to consider its toxicological profile:

- Acute Toxicity : Studies indicate that tripotassium cryolite has low acute toxicity levels, with an oral LD50 greater than 2000 mg/kg in rats, suggesting relatively safe handling under normal conditions .

- Environmental Impact : The compound is harmful to aquatic organisms at certain concentrations, indicating that care must be taken to prevent environmental contamination during its use and disposal .

Data Tables

| Application Area | Specific Use |

|---|---|

| Abrasives | Grinding wheels |

| Ceramics | Fluxing agent |

| Pyrotechnics | Stabilizing agent |

| Welding | Protective agent |

| Agriculture | Insecticide |

| Glass Industry | Opacifier & whitener |

Case Study 1: Use in Abrasive Production

A manufacturer reported that incorporating tripotassium cryolite into their abrasive formulations improved cutting efficiency by 25% compared to traditional abrasives. This enhancement was attributed to its unique chemical structure that allows for better bonding with abrasive grains.

Case Study 2: Environmental Impact Assessment

An environmental study conducted on the use of tripotassium cryolite as an insecticide showed a significant reduction in pest populations without adversely affecting non-target species. The study highlighted its potential as a safer alternative to more toxic chemical insecticides.

Mecanismo De Acción

The mechanism by which potassium hexafluoroaluminate exerts its effects is primarily through its role as a flux and solvent. In the production of aluminum, it helps dissolve bauxite, facilitating the extraction of aluminum. The molecular targets and pathways involved are related to its chemical reactivity with aluminum compounds and its ability to lower the melting point of mixtures .

Comparación Con Compuestos Similares

Sodium Cryolite (Na₃AlF₆)

Key Differences :

Functional Comparison :

- Ionic Conductivity : Sodium cryolite dominates aluminum smelting due to its optimal ionic conductivity and cost-effectiveness. Potassium cryolite is less common in this sector but may be preferred in niche applications requiring higher thermal stability .

- Reactivity : K⁺ ions in this compound may alter slag viscosity and metal purity compared to Na⁺, impacting process efficiency in metallurgy .

Potassium Ferricyanide (K₃[Fe(CN)₆])

Though distinct in composition, potassium ferricyanide shares a tripotassium structure and is included here for contrast:

Structural Contrast :

- This compound is an inorganic fluoride, while potassium ferricyanide is a cyanometalate complex. Their applications diverge entirely, with the former used in materials science and the latter in analytical chemistry .

Research Findings and Industrial Relevance

Metallurgical Efficiency

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cryolite tripotassium, and what parameters critically influence its purity and yield?

- Methodological Answer : this compound is typically synthesized via hydrothermal or precipitation methods. Key parameters include temperature (optimal range: 80–120°C), pH control (maintained at 6.5–8.0), and precursor ratios (e.g., KF:Al(OH)₃ molar ratios). Characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) is essential to verify crystallinity and morphology . For reproducibility, document deviations in reaction time or impurity levels, as these significantly affect yield (typically 70–85%) and purity (>95% for high-grade applications).

Q. How can researchers characterize the structural and thermal properties of this compound using advanced analytical techniques?

- Methodological Answer : Use XRD for crystal structure validation, Fourier-transform infrared spectroscopy (FTIR) to confirm bonding (e.g., Al-F stretching bands at 550–600 cm⁻¹), and thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset >400°C). Cross-reference data with established databases (e.g., ICDD PDF-4+) to identify polymorphic variations. For granularity, combine SEM with energy-dispersive X-ray spectroscopy (EDS) to map elemental distribution .

Q. What are the key solubility and stability profiles of this compound under varying environmental conditions?

- Methodological Answer : Solubility in aqueous systems is pH-dependent, with maximal solubility observed at pH 3–4 (≈12 g/L at 25°C). Stability studies require controlled humidity chambers (e.g., 30–70% RH) to monitor hygroscopicity. Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify ion leaching over time. Compare results with literature values to identify anomalies, such as discrepancies in solubility trends attributed to trace impurities .

Advanced Research Questions

Q. How should researchers design experiments to investigate the catalytic mechanisms of this compound in high-temperature reactions?

- Methodological Answer : Employ in situ X-ray absorption spectroscopy (XAS) to track Al-F bond dynamics during catalysis. Design controlled experiments with variable gas atmospheres (e.g., O₂, N₂) and temperatures (500–800°C) to isolate reaction pathways. Use density functional theory (DFT) simulations to model active sites and compare with experimental activation energies. Ensure consistency by replicating conditions from prior studies (e.g., fixed bed reactor setups) .

Q. What methodologies are effective in resolving contradictions in reported thermodynamic data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of enthalpy of formation (ΔHf) values, controlling for variables such as synthesis method (e.g., sol-gel vs. solid-state) and purity (>99% vs. industrial-grade). Use calorimetry (e.g., differential scanning calorimetry) under inert atmospheres to minimize oxidation artifacts. Cross-validate results with computational thermodynamics software (e.g., FactSage) to reconcile discrepancies .

Q. What novel research approaches can address gaps in understanding the electronic structure of this compound and its implications for material science applications?

- Methodological Answer : Utilize synchrotron-based X-ray photoelectron spectroscopy (XPS) to probe valence states of Al and F. Pair with electron energy loss spectroscopy (EELS) to map bandgap variations. For applied research, test this compound as a dopant in perovskite solar cells, monitoring efficiency changes via current-voltage (J-V) curves. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Propiedades

Número CAS |

60996-20-5 |

|---|---|

Fórmula molecular |

AlF6K3 |

Peso molecular |

258.267 g/mol |

Nombre IUPAC |

tripotassium;hexafluoroaluminum(3-) |

InChI |

InChI=1S/Al.6FH.3K/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 |

Clave InChI |

ZIZQEDPMQXFXTE-UHFFFAOYSA-H |

SMILES canónico |

F[Al-3](F)(F)(F)(F)F.[K+].[K+].[K+] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.